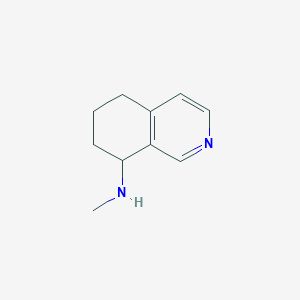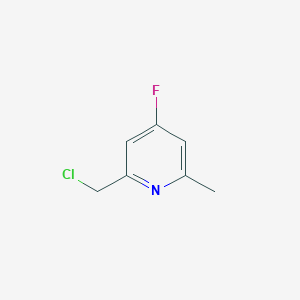
2-(Chloromethyl)-4-fluoro-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-fluoro-6-methylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-6-methylpyridine typically involves the chloromethylation of 4-fluoro-6-methylpyridine. One common method is the reaction of 4-fluoro-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, while reduction of the fluorine atom is less common due to its strong bond strength.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorinated and chlorinated pyridine derivatives on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the chloromethyl group can facilitate covalent bonding with target molecules.
Comparación Con Compuestos Similares
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(Chloromethyl)-6-fluoropyridine: Lacks the methyl group, which can affect the compound’s steric properties and reactivity.
4-Fluoro-6-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-(Chloromethyl)-4-fluoro-6-methylpyridine is unique due to the combination of the chloromethyl, fluorine, and methyl substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7ClFN |
|---|---|
Peso molecular |
159.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |
Clave InChI |
LUESDQILSAFVHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
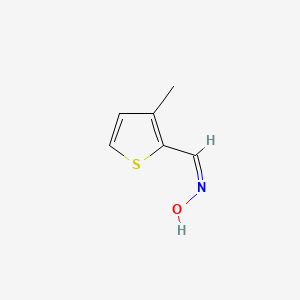
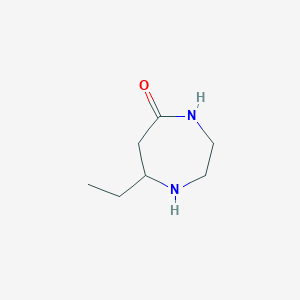
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)
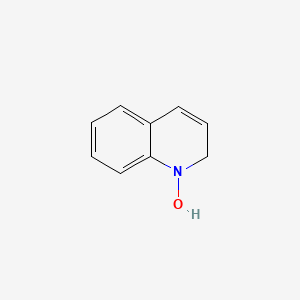

![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
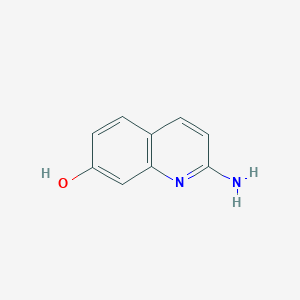
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)


